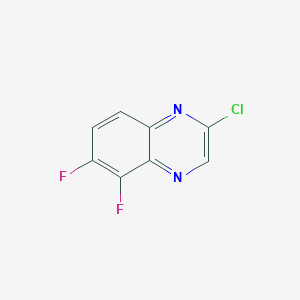

2-Chloro-5,6-difluoroquinoxaline

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-5,6-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANSNTVEPGKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5,6-difluoroquinoxaline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6-difluoroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a summary of the available information on the chemical structure and properties of this compound. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates the known information and provides context based on related quinoxaline chemistry.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a quinoxaline core substituted with a chlorine atom at the 2-position and fluorine atoms at the 5- and 6-positions.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1384067-26-8 |

| Molecular Formula | C₈H₃ClF₂N₂ |

| Molecular Weight | 200.57 g/mol |

| InChI Key | NHANSNTVEPGKJW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=C(C=C1F)N=C(C=N2)Cl)F |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 199.995281 g/mol | PubChem |

| Monoisotopic Mass | 199.995281 g/mol | PubChem |

| Topological Polar Surface Area | 25.8 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for related chloro- and fluoro-substituted quinoxalines often involve the condensation of a substituted o-phenylenediamine with a glyoxal derivative, followed by chlorination and/or fluorination steps.

A plausible, though not experimentally verified, synthetic pathway could be conceptualized as follows:

Caption: A conceptual synthetic pathway for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Quinoxaline derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may utilize this compound as a starting material for creating libraries of novel quinoxaline derivatives to be screened for various biological targets. A patent mentions the use of this compound in compositions for controlling unwanted microorganisms, particularly as a fungicide.[1]

Experimental Data and Protocols

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols for the synthesis, purification, or characterization of this compound. Furthermore, no public repositories of its spectral data (NMR, IR, Mass Spectrometry) were found.

For researchers interested in working with this compound, it is recommended to:

-

Source the material from a reputable chemical supplier who may provide a certificate of analysis with some experimental data.

-

Develop a synthetic protocol based on established methods for analogous quinoxaline derivatives.

-

Perform full analytical characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized or purchased compound.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways or its specific biological activities. The broader class of quinoxaline derivatives has been shown to interact with a variety of biological targets, including kinases, DNA, and various enzymes. Any investigation into the biological effects of this compound would represent a novel area of research.

A generalized workflow for screening the biological activity of a novel compound like this compound is presented below.

Caption: A generalized workflow for assessing the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical compound with a well-defined structure that holds potential as a building block in medicinal chemistry and materials science. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and biological activities. This guide serves to summarize the currently available information and to highlight the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to undertake the necessary experimental work to fill these knowledge gaps.

References

2-Chloro-5,6-difluoroquinoxaline CAS number and molecular weight

To our valued researchers, scientists, and drug development professionals:

This technical guide addresses the chemical compound 2-Chloro-5,6-difluoroquinoxaline . Following a comprehensive search of chemical databases and scientific literature, we must report that no specific data, including a CAS number or molecular weight, could be identified for this exact compound . This suggests that "this compound" may be a novel compound, a rare chemical intermediate with limited public documentation, or potentially an erroneous chemical name.

While direct information is unavailable, this guide provides data on structurally related compounds to aid your research and development efforts. The following sections detail the properties of similar chloro- and fluoro-substituted quinoxalines and other related aromatic heterocycles.

Physicochemical Properties of Related Quinoxaline Derivatives

For comparative purposes, the table below summarizes key quantitative data for several related quinoxaline compounds. This information has been compiled from various chemical and supplier databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Chloroquinoxaline | 1448-87-9 | C₈H₅ClN₂ | 164.59 | [1] |

| 2-Chloro-5,8-difluoroquinoline | 773148-82-6 | C₉H₄ClF₂N | 199.58 | |

| 2-Chloro-6-(trifluoromethyl)quinoxaline | 41213-32-5 | C₉H₄ClF₃N₂ | 232.59 | [2] |

| 2-Chloro-5,6,7,8-tetrahydroquinoxaline | 155535-20-9 | C₈H₉ClN₂ | 168.62 | [3] |

Synthesis and Experimental Protocols of Related Compounds

While no specific experimental protocols exist for the target compound, the synthesis of related chloroquinoxalines often involves the cyclization of substituted o-phenylenediamines with α-dicarbonyl compounds, followed by chlorination. For instance, the synthesis of 2-substituted-6-chloroquinoxalines can be achieved through the reaction of 2,6-dichloroquinoxaline with various nucleophiles like alcohols, thiols, and amines, often facilitated by a phase transfer catalyst such as Tri Ethyl Benzyl Ammonium Chloride (TEBAC).[4]

A general synthetic workflow for such reactions can be conceptualized as follows:

Applications in Research and Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Various substituted quinoxalines have demonstrated potential as:

-

Antibacterial agents [4]

-

Anticancer agents

-

Antiviral agents

-

Antifungal agents

The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.

Signaling Pathways

Due to the lack of information on this compound, no specific signaling pathways involving this compound can be described. However, substituted quinoxalines have been reported to interact with a variety of biological targets. For researchers interested in the potential mechanisms of action for novel quinoxaline derivatives, exploring pathways associated with known targets of this compound class would be a logical starting point.

Conclusion

While the requested in-depth technical guide for this compound cannot be provided due to the absence of available data, this document offers a summary of information on closely related compounds. Researchers and drug development professionals are encouraged to use this information as a comparative baseline and a guide for the potential synthesis and evaluation of this novel compound. Further experimental investigation would be required to determine the specific properties and biological activities of this compound.

References

The Elusive Building Block: An In-Depth Look at 2-Chloro-5,6-difluoroquinoxaline in Medicinal Chemistry

A comprehensive search of available scientific literature and patent databases reveals a significant scarcity of specific information regarding 2-Chloro-5,6-difluoroquinoxaline. This particular heterocyclic compound appears to be a novel or less-explored building block in the field of medicinal chemistry. Consequently, a detailed technical guide with extensive quantitative data, specific experimental protocols, and established signaling pathways directly involving this molecule cannot be constructed at this time.

While direct data is unavailable, this guide will leverage information on closely related and well-documented analogs, such as 2,6-dichloroquinoxaline, to provide a foundational understanding of the potential synthesis, reactivity, and medicinal chemistry applications of this compound. The principles and experimental approaches described herein are based on established quinoxaline chemistry and are intended to serve as a starting point for researchers interested in exploring this specific scaffold.

Introduction to Quinoxalines in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate potency, metabolic stability, and pharmacokinetic profiles.

Postulated Synthesis of this compound

Based on general synthetic routes for analogous chloro-quinoxalines, a plausible pathway for the synthesis of this compound would likely involve the condensation of 4,5-difluoro-1,2-phenylenediamine with a suitable two-carbon synthon, followed by chlorination.

A hypothetical synthetic workflow is presented below:

Caption: Postulated synthetic route to this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5,6-Difluoroquinoxalin-2(1H)-one (C)

-

To a stirred solution of 4,5-difluoro-1,2-phenylenediamine (A) (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of glyoxylic acid (B) (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5,6-difluoroquinoxalin-2(1H)-one (C).

Step 2: Synthesis of this compound (E)

-

Suspend 5,6-difluoroquinoxalin-2(1H)-one (C) (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (D).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound (E).

Expected Reactivity and Role as a Medicinal Chemistry Building Block

The 2-chloro substituent on the quinoxaline ring is expected to be highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes this compound a versatile building block for the synthesis of a diverse library of derivatives.

References

Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline

A comprehensive review of existing literature reveals a notable absence of specific research on 2-Chloro-5,6-difluoroquinoxaline. Despite extensive searches for its synthesis, reactions, and biological evaluation, no dedicated studies or data for this particular molecule were identified. This guide, therefore, provides an in-depth technical overview of the synthesis and reactivity of the broader class of 2-chloroquinoxalines, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of this scaffold.

The quinoxaline core is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties.[1] The introduction of halogen atoms, particularly chlorine, can significantly influence the physicochemical and pharmacological properties of these molecules.[1] This guide will focus on the general methodologies for the synthesis and subsequent functionalization of 2-chloroquinoxalines, providing a foundational understanding for the prospective investigation of this compound.

Synthesis of the 2-Chloroquinoxaline Scaffold

The primary and most common method for synthesizing the quinoxaline ring system is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] To arrive at a 2-chloroquinoxaline, a typical precursor is a 2-hydroxyquinoxaline, which can then be chlorinated.

A general synthetic pathway involves the cyclocondensation of an o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. For instance, the synthesis of 2-chloro-6-chloroquinoxaline has been achieved using p-chloro-m-nitroacetoacetanilide as a starting material, which undergoes cyclization, reduction, and subsequent chlorination.[4]

Experimental Protocol: General Synthesis of 2-Substituted-6-Chloroquinoxalines

A common method for the derivatization of 2,6-dichloroquinoxaline involves nucleophilic substitution at the 2-position.[1]

-

Materials: 2,6-Dichloroquinoxaline, various nucleophiles (alcohols, thiols, amines), Triethylbenzylammonium chloride (TEBAC) as a phase transfer catalyst, potassium carbonate, and N,N-Dimethylformamide (DMF) as a solvent.[1]

-

Procedure: To a stirred solution of 2,6-dichloroquinoxaline (1 equivalent) and the desired nucleophile (1 equivalent) in DMF, TEBAC (0.1 equivalents) and potassium carbonate (1.1 equivalents) are added at room temperature.[1]

-

The reaction mixture is then heated to 70-75°C and stirred for 6-7 hours.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

-

The crude product is then purified by column chromatography.[1]

Reactions of 2-Chloroquinoxalines

The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for the introduction of various functional groups.

Nucleophilic Substitution Reactions:

2-Chloroquinoxalines readily react with a variety of nucleophiles, including alcohols, thiols, and amines, to yield the corresponding 2-substituted derivatives.[1] These reactions are often facilitated by a base and, in some cases, a phase transfer catalyst.[1]

Experimental Protocol: Synthesis of 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine

-

Materials: 2,6-Dichloroquinoxaline, 2,3-Dimethylaniline, and N,N-Dimethylformamide (DMF).[1]

-

Procedure: A mixture of 2,6-dichloroquinoxaline (1 equivalent) and 2,3-dimethylaniline (1 equivalent) is taken in DMF.[1]

-

The reaction mixture is heated to 100°C and maintained for 4.5 hours.[1]

-

The crude product is then purified by column chromatography using silica gel with a mobile phase of 5% ethyl acetate in n-hexane to afford the desired product.[1]

Spectroscopic Data

Characterization of the synthesized compounds is typically performed using various spectroscopic techniques. Below is a summary of representative data for a 2-substituted-6-chloroquinoxaline derivative.

| Compound | Yield (%) | m.p. (°C) | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) |

| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole | 85 | 107-109 | 3086, 3047, 2958, 1606, 1573, 1529, 1305, 1054, 824 | 5.63 (s, 2H), 7.69 (m, 2H), 7.84 (d, J = 8.8Hz, 1H), 8.05 (d, J = 2.3Hz, 1H), 8.50 (s, 1H) | 155.9, 153.8, 142.1, 140.0, 139.3, 138.0, 134.4, 132.5, 131.2, 128.1, 128.0, 59.9 | Found: 311.98 [M+H]⁺, Calculated: 312.17 |

| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole | 90 | 160-161 | 3054, 2985, 1603, 1536, 1477, 1087, 823 | 4.64 (s, 2H), 7.53 (s, 1H), 7.70-7.72 (dd, J = 2.4, 8.6Hz, 1H), 7.95 (d, J = 9.0Hz, 1H), 8.05 (d, J = 2.8Hz, 1H), 8.60 (s, 1H) | 154.4, 152.1, 145.2, 140.8, 140.5, 140.4, 137.3, 134.3, 131.6, 128.9, 128.5, 25.8 | Found: 327.95 [M+H]⁺, Calculated: 328.24 |

Data extracted from a study on the synthesis of 2-substituted-6-chloroquinoxalines.[1]

Biological Activity of Halogenated Quinoxalines

Quinoxaline derivatives are known to possess a broad spectrum of biological activities. The introduction of halogen atoms can modulate this activity. For example, certain 2-substituted-6-chloroquinoxaline derivatives have demonstrated good antibacterial activities against various organisms.[1] Specifically, derivatives containing a 2-chlorothiazole group have shown enhanced antibacterial properties.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic strategies for quinoxaline derivatives.

General synthesis of the quinoxaline core.

Derivatization via Nucleophilic Aromatic Substitution.

Conclusion

While direct research on this compound is currently unavailable, the established chemistry of 2-chloroquinoxalines provides a robust framework for its potential synthesis and functionalization. The synthetic routes, primarily involving the condensation of appropriately substituted o-phenylenediamines and dicarbonyl compounds, followed by chlorination, are well-documented. The reactivity of the 2-chloro position through nucleophilic aromatic substitution offers a versatile platform for generating a diverse library of derivatives. The known biological activities of related halogenated quinoxalines underscore the potential of this scaffold in drug discovery. This guide serves as a foundational resource for researchers aiming to explore the synthesis and properties of this compound and other novel halogenated quinoxaline derivatives.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Chloro-5,6-difluoroquinoxaline: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Chloro-5,6-difluoroquinoxaline. Due to the absence of publicly available experimental data for this specific compound, this document outlines the predicted spectroscopic data based on its chemical structure and general principles of spectroscopy. It also includes standardized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features, including the quinoxaline core, and the influence of its chloro and difluoro substituents.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.8 - 9.0 | s | - | H-3 |

| ~8.2 - 8.4 | t | ~8-10 | H-7 |

| ~8.0 - 8.2 | t | ~8-10 | H-8 |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. The protons on the fluorinated benzene ring (H-7 and H-8) are expected to show complex splitting patterns due to coupling with fluorine atoms.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-5/C-6 |

| ~150-155 | C-2 |

| ~145-150 | C-8a |

| ~140-145 | C-4a |

| ~130-135 | C-3 |

| ~120-125 (d) | C-7/C-8 |

Note: Carbons directly attached to fluorine (C-5 and C-6) will appear as doublets due to C-F coupling. The exact chemical shifts are predictive.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Chemical Shift (δ) ppm | Assignment |

| -120 to -140 | F-5, F-6 |

Note: The chemical shifts for the fluorine atoms are highly dependent on the chemical environment.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1620-1580 | C=N and C=C stretch (aromatic ring) |

| ~1250-1150 | C-F stretch |

| ~850-750 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~200.0 | [M]⁺ (for ³⁵Cl) |

| ~202.0 | [M+2]⁺ (for ³⁷Cl) |

Note: The molecular ion peak will show a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1, which is indicative of the presence of a chlorine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This typically requires a specific probe or tuning of a broadband probe to the fluorine frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to confirm the molecular weight and structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to use these predicted data and protocols as a reference in their synthetic and analytical endeavors.

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5,6-difluoroquinoxaline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount for successful preclinical and clinical development. This guide provides a comprehensive overview of the anticipated solubility and stability of 2-Chloro-5,6-difluoroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected properties based on the behavior of structurally similar molecules and details the requisite experimental protocols for its empirical determination.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to low absorption and inadequate therapeutic effect, while instability can result in the degradation of the API, leading to loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive assessment of these parameters is a foundational step in the drug development pipeline.

Predicted Physicochemical Properties

Based on its chemical structure, this compound is a substituted quinoxaline. The quinoxaline core is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of a chlorine atom and two fluorine atoms, all of which are electron-withdrawing, will significantly influence the molecule's electronic properties, lipophilicity, and ultimately its solubility and stability.

Expected Solubility Profile:

The solubility of this compound is expected to vary significantly across different solvent systems.

-

Aqueous Solubility: Due to its aromatic nature and the presence of halogens, the aqueous solubility of this compound is anticipated to be low. The molecule lacks easily ionizable functional groups that would enhance its solubility in water. The pH of the aqueous medium is not expected to have a dramatic effect on its solubility, as the quinoxaline nitrogens are weakly basic.

-

Organic Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective at dissolving the compound. Other common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone are also expected to be suitable solvents, particularly for synthetic and purification purposes. The solubility in non-polar solvents such as hexanes or toluene is predicted to be lower.

Expected Stability Profile:

The stability of this compound should be assessed under various stress conditions to identify potential degradation pathways.

-

pH Stability: The stability of similar chloro-substituted heterocyclic compounds can be pH-dependent. For instance, some chlorinated nucleosides exhibit increased degradation under acidic conditions.[1] It is therefore crucial to evaluate the stability of this compound across a range of pH values (e.g., acidic, neutral, and basic). The chloro-substituent at the 2-position of the quinoxaline ring may be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values.

-

Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. Thermal stability studies, such as thermogravimetric analysis (TGA), would be necessary to determine its decomposition temperature.

-

Photostability: Aromatic compounds, particularly those with heteroatoms and halogens, can be susceptible to photodegradation. Exposure to light, especially in the UV range, could potentially lead to the formation of degradation products.

Data Presentation: Predicted Solubility and Stability

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL) |

| Water (pH 7.4) | Very Slightly Soluble | Data to be determined |

| Methanol | Soluble | Data to be determined |

| Ethanol | Soluble | Data to be determined |

| Acetone | Freely Soluble | Data to be determined |

| Dichloromethane | Freely Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | Very Soluble | Data to be determined |

Table 2: Stability of this compound under Stress Conditions

| Condition | Incubation Time | % Recovery | Degradation Products Observed |

| 0.1 M HCl (aq) | 24 h | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 24 h | Data to be determined | Data to be determined |

| 0.1 M NaOH (aq) | 24 h | Data to be determined | Data to be determined |

| 60°C | 24 h | Data to be determined | Data to be determined |

| High-Intensity Light | 24 h | Data to be determined | Data to be determined |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, dichloromethane, DMSO, DMF).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the concentration of the diluted sample and the dilution factor.

Protocol 2: Stability Assessment under Stress Conditions

This protocol describes a forced degradation study to evaluate the stability of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide and incubate at a controlled temperature (e.g., 60°C).

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a high-intensity light source (e.g., a photostability chamber).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, characterize any major degradation products.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

References

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro group in 2-Chloro-5,6-difluoroquinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atoms and the pyrazine nitrogen atoms significantly activates the C2-chloro substituent towards various chemical transformations. This document details key reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing experimental protocols and quantitative data where available from the scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position of the quinoxaline ring is amenable to displacement through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of diverse functionalized quinoxaline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. For chloroquinoxalines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The reactivity of the chloro group is enhanced by the electron-deficient nature of the quinoxaline ring system.

General Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a related dichloroquinoxaline is as follows, which can be adapted for this compound.[1] To a solution of the chloroquinoxaline (1.0 equiv) and the arylboronic acid (1.3 equiv) in a suitable solvent such as THF or dioxane, a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (2.0 equiv), are added.[1] The reaction mixture is then heated under an inert atmosphere, for example at 90 °C, for a specified time (e.g., 8 hours) until completion is observed by TLC or LC-MS.[1]

Quantitative Data:

| Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) | Reference |

| 2-Tolylboronic acid | 6-Chloro-2-(2-tolyl)quinoxaline | 77 | [1] |

| 3-Tolylboronic acid | 6-Chloro-2-(3-tolyl)quinoxaline | 67 | [1] |

| 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 75 | [1] |

| 3,5-Dimethylphenylboronic acid | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 | [1] |

| 2,4,6-Trimethylphenylboronic acid | 6-Chloro-2-(2,4,6-trimethylphenyl)quinoxaline | 96 | [1] |

| 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 72 | [1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[2][3] This reaction is instrumental in synthesizing a wide array of 2-aminoquinoxaline derivatives, which are prevalent scaffolds in pharmacologically active molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[4]

General Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A typical Buchwald-Hartwig amination protocol involves dissolving the chloroquinoxaline (1.0 equiv) and the amine (1.2-1.5 equiv) in an anhydrous, deoxygenated solvent like toluene or dioxane. A palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, along with a suitable phosphine ligand (e.g., XPhos, BINAP, or RuPhos), is added, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[4] The reaction is then heated under an inert atmosphere until the starting material is consumed.

Nucleophilic Aromatic Substitution (SNAAr)

The chloro group at the 2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAAr) due to the electron-withdrawing effects of the pyrazine nitrogens and the fluoro substituents. This allows for the direct displacement of the chloride by a variety of nucleophiles.

General Reaction Mechanism:

The SNAAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAAr) reaction.

Amination

Direct reaction with primary and secondary amines is a common method to introduce amino functionalities. This reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

A mixture of this compound and an excess of the desired amine can be heated in a suitable solvent (e.g., ethanol, DMF) or neat. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate the 2-amino-5,6-difluoroquinoxaline derivative.

Reaction with Alkoxides

Alkoxides, strong nucleophiles, can readily displace the chloro group to form 2-alkoxy-5,6-difluoroquinoxalines.

Experimental Protocol:

The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent such as THF or DMF. This compound is then added to the solution of the alkoxide, and the reaction is stirred, often at room temperature or with gentle heating.

Reaction with Thiolates

Similarly to alkoxides, thiolates are excellent nucleophiles that can displace the chloro group to yield 2-thioether-5,6-difluoroquinoxalines.

Experimental Protocol:

The thiolate can be prepared by treating the corresponding thiol with a base like sodium hydroxide or sodium hydride in a suitable solvent. The subsequent addition of this compound to the thiolate solution leads to the formation of the desired thioether.

Summary of Reactivity

The chloro group in this compound is a versatile handle for the introduction of a wide range of functional groups. The electron-withdrawing nature of the difluorinated benzene ring and the pyrazine moiety significantly enhances the reactivity of the C2 position.

Logical Relationship of Reactions:

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of a diverse range of functionalized quinoxaline derivatives. The chloro group at the 2-position can be efficiently displaced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as by direct nucleophilic aromatic substitution with various nucleophiles. The electron-withdrawing difluoro substitution pattern enhances the electrophilicity of the C2 position, facilitating these transformations. This guide provides a foundational understanding of the reactivity of this important heterocyclic compound, offering valuable insights for researchers in drug discovery and materials science. Further exploration of specific reaction conditions and substrate scopes will undoubtedly continue to expand the synthetic utility of this valuable intermediate.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-5,6-difluoroquinoxaline, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of 4,5-difluoro-1,2-phenylenediamine with ethyl glyoxylate to form the intermediate 5,6-difluoroquinoxalin-2-ol, followed by chlorination to yield the final product.

Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | White to brown crystalline powder | 129-134 |

| 5,6-Difluoroquinoxalin-2-ol | C₈H₄F₂N₂O | 182.13 | Solid | Not reported |

| This compound | C₈H₃ClF₂N₂ | 200.58 | Solid | Not reported |

Experimental Protocols

Step 1: Synthesis of 5,6-Difluoroquinoxalin-2-ol

This procedure involves the condensation reaction between an o-phenylenediamine and a glyoxylate derivative to form the quinoxalinone ring system. It is important to note that this reaction may produce a mixture of regioisomers (5,6-difluoro- and 7,8-difluoroquinoxalin-2-ol) due to the two possible modes of cyclization.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Ethyl glyoxylate (50% solution in toluene)

-

Ethanol

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

-

To this solution, add ethyl glyoxylate (50% solution in toluene, 2.0 eq).

-

Heat the reaction mixture to 75°C and maintain for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in a refrigerator to facilitate precipitation.

-

Filter the resulting solid, which will be a mixture of 5,6-difluoroquinoxalin-2(1H)-one and its regioisomer.

-

Purification of the desired 5,6-difluoro isomer from the 7,8-difluoro isomer is necessary and can be challenging, often requiring preparative chromatography.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the quinoxalinone intermediate using a chlorinating agent such as phosphorus oxychloride.

Materials:

-

5,6-Difluoroquinoxalin-2-ol (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Toluene (or other high-boiling solvent)

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

In a fume hood, suspend 5,6-difluoroquinoxalin-2-ol (1.0 eq) in phosphorus oxychloride (excess, can be used as both reagent and solvent) or a high-boiling inert solvent like toluene.

-

Optionally, a catalytic amount of a tertiary amine base like pyridine can be added.

-

Heat the mixture to reflux (the boiling point of POCl₃ is 105.8 °C) and maintain for 6-10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice or into ice-water with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and must be performed with extreme care.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis steps.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The strategic functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction for achieving such modifications.

This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Chloro-5,6-difluoroquinoxaline. The electron-withdrawing nature of the fluorine atoms and the pyrazine nitrogen atoms activates the chloro-substituted carbon at the 2-position towards nucleophilic attack, facilitating the synthesis of a diverse library of 2-substituted-5,6-difluoroquinoxaline derivatives. These derivatives are of significant interest in drug discovery and development due to their potential as novel therapeutic agents.

Applications in Drug Development

The 5,6-difluoro substitution pattern on the quinoxaline ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Consequently, 2-substituted-5,6-difluoroquinoxalines are attractive scaffolds for the development of novel drugs.

Derivatives of quinoxaline have shown promise in various therapeutic areas. For instance, they are being investigated as inhibitors of enzymes such as SHP2, which is implicated in cancer signaling pathways. The ability to readily introduce a variety of substituents at the 2-position through SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism, also known as the SNAr mechanism.

Reaction Mechanism

Caption: General mechanism of the SNAr reaction on this compound.

A general workflow for carrying out these reactions and the subsequent workup is depicted below.

Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with various nucleophiles. Researchers should optimize these conditions for specific substrates as needed.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine, piperidine)

-

Base (e.g., K2CO3, Et3N, or DIPEA)

-

Solvent (e.g., DMF, DMSO, or NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,6-difluoroquinoxaline derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-(arylthio)-5,6-difluoroquinoxalines.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, substituted thiophenols)

-

Base (e.g., K2CO3 or NaH)

-

Solvent (e.g., DMF or THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure 2-(arylthio)-5,6-difluoroquinoxaline.

Protocol 3: Reaction with Phenol Nucleophiles

This protocol provides a general procedure for the synthesis of 2-aryloxy-5,6-difluoroquinoxalines.

Materials:

-

This compound

-

Phenol nucleophile (e.g., phenol, substituted phenols)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., DMF or DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and the base (2.0 eq) in the chosen solvent (e.g., DMF).

-

Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-5,6-difluoroquinoxaline.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr reactions on this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K2CO3 | DMF | 100 | 6 | 85 |

| 2 | 4-Methoxyaniline | Et3N | DMSO | 110 | 5 | 92 |

| 3 | Morpholine | DIPEA | NMP | 90 | 8 | 88 |

| 4 | Piperidine | K2CO3 | DMF | 80 | 12 | 95 |

Table 2: Reaction with Thiol Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K2CO3 | DMF | rt | 4 | 94 |

| 2 | 4-Chlorothiophenol | NaH | THF | rt | 3 | 91 |

| 3 | 4-Methylthiophenol | K2CO3 | DMF | rt | 5 | 96 |

Table 3: Reaction with Phenol Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K2CO3 | DMF | 120 | 12 | 78 |

| 2 | 4-Methoxyphenol | Cs2CO3 | DMSO | 130 | 10 | 85 |

| 3 | 4-Nitrophenol | K2CO3 | DMF | 110 | 16 | 72 |

Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Chloro-5,6-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds utilizing 2-Chloro-5,6-difluoroquinoxaline as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies for analogous quinoxaline systems and are intended to serve as a foundational framework for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] The introduction of fluorine atoms on the quinoxaline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.

Key Synthetic Transformations

This compound is an excellent substrate for a variety of synthetic transformations, primarily targeting the reactive C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring and the fluorine atoms enhances the susceptibility of the C2 position to nucleophilic aromatic substitution (SNAr). Furthermore, the chloro substituent allows for various palladium-catalyzed cross-coupling reactions.

The primary synthetic routes to diversify the this compound scaffold include:

-

Nucleophilic Aromatic Substitution (SNAr) with a range of nucleophiles such as amines, thiols, and alcohols.

-

Suzuki-Miyaura Cross-Coupling for the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination for the formation of C-N bonds with a broad scope of amines.

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of 2-amino-5,6-difluoroquinoxaline derivatives.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-aryl-5,6-difluoroquinoxaline derivatives.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water, 5 mL).

-

Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Buchwald-Hartwig Amination

This protocol details a palladium-catalyzed method for the amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).

-

Seal the vessel, and evacuate and backfill with argon three times.

-

Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).

-

Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical data for novel heterocycles synthesized from this compound based on the protocols described above. Actual yields and spectral data will vary depending on the specific substrates and reaction conditions.

| Product | Synthetic Protocol | Reactant | Hypothetical Yield (%) | Hypothetical ¹⁹F NMR (δ, ppm) | Hypothetical HRMS (m/z) [M+H]⁺ |

| 2-Morpholino-5,6-difluoroquinoxaline | Protocol 1 (SNAr) | Morpholine | 85 | -135.2, -140.5 | 252.0941 |

| 2-(Phenylamino)-5,6-difluoroquinoxaline | Protocol 1 (SNAr) | Aniline | 78 | -136.0, -141.1 | 258.0788 |

| 5,6-Difluoro-2-(phenylthio)quinoxaline | Protocol 1 (SNAr) | Thiophenol | 92 | -134.8, -139.9 | 275.0454 |

| 5,6-Difluoro-2-phenylquinoxaline | Protocol 2 (Suzuki) | Phenylboronic acid | 75 | -137.5, -142.3 | 243.0679 |

| 5,6-Difluoro-2-(4-methoxyphenyl)quinoxaline | Protocol 2 (Suzuki) | 4-Methoxyphenylboronic acid | 81 | -137.3, -142.1 | 273.0784 |

| N-Benzyl-5,6-difluoroquinoxalin-2-amine | Protocol 3 (Buchwald-Hartwig) | Benzylamine | 72 | -136.5, -141.8 | 272.0941 |

Experimental Workflow

The general workflow for the synthesis and characterization of novel heterocycles from this compound is depicted below.

References

- 1. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arcjournals.org [arcjournals.org]

- 3. ijpda.org [ijpda.org]

- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6-difluoroquinoxaline is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The quinoxaline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of fluorine atoms at the 5 and 6 positions can enhance binding affinity, metabolic stability, and cell permeability of the final compounds. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is susceptible to displacement by various nucleophiles, enabling the construction of a diverse library of kinase inhibitors. The two most common and effective methods for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Workflow for Kinase Inhibitor Synthesis

Caption: General synthetic workflow for kinase inhibitors.

Application Example: Synthesis of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. Quinoxaline derivatives have been explored as potent FGFR inhibitors.

Experimental Protocol: Synthesis of a 2-(Arylamino)-5,6-difluoroquinoxaline Derivative

This protocol describes a representative synthesis of a potential FGFR inhibitor via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., 3,5-dimethoxyaniline)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

2-Propanol or another suitable high-boiling solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)-5,6-difluoroquinoxaline derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| BGJ398 | FGFR1 | 0.9 | [1] |

| FGFR2 | 1.4 | [1] | |

| FGFR3 | 1.0 | [1] | |

| FGFR4 | 60 | [1] | |

| Erdafitinib | FGFR1 | 1.2 | [1] |

| FGFR2 | 2.5 | [1] | |

| FGFR3 | 3.0 | [1] | |

| FGFR4 | 5.7 | [1] | |

| Pemigatinib | FGFR1 | 0.4 | [1] |

| FGFR2 | 0.5 | [1] | |

| FGFR3 | 1.0 | [1] | |

| FGFR4 | 30 | [1] |

Signaling Pathway

FGFR inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.

FGFR Signaling Pathway and Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the introduction of diverse functionalities at the 2-position, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of targeted cancer therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in kinase inhibitor drug discovery.

References

Application Notes & Protocols: Developing Antimicrobial Agents from 2-Chloro-5,6-difluoroquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework and detailed protocols for the synthesis, screening, and evaluation of novel antimicrobial agents derived from the starting material 2-Chloro-5,6-difluoroquinoxaline.

Introduction

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The quinoxaline scaffold is a key component in several existing antibiotic drugs.[4] The introduction of halogen atoms, such as chlorine and fluorine, into the molecular structure can significantly enhance the biological activity of these compounds.[4][5]

This application note details the process for developing novel antimicrobial candidates starting from this compound. It covers the synthetic strategy for creating a library of derivatives, protocols for in vitro antimicrobial and cytotoxicity screening, and a proposed workflow for hit identification.

Synthesis of 2-Substituted-5,6-difluoroquinoxaline Derivatives

The chlorine atom at the C-2 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution, making it an ideal handle for introducing diverse functional groups. This allows for the creation of a library of novel compounds for biological screening.[3][6]

Protocol 2.1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives.[3][4]

Materials:

-

This compound (Starting Material)

-

Selected nucleophile (e.g., substituted aniline, benzyl mercaptan, phenol)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF (10 mL), add the desired nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 70-80°C and stir for 6-12 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).[4]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2-substituted-5,6-difluoroquinoxaline derivative.

-

Characterize the final compound using techniques such as NMR and Mass Spectrometry to confirm its structure.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-Chloro-5,6-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the derivatization of 2-Chloro-5,6-difluoroquinoxaline, a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined below cover key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing detailed methodologies and expected outcomes.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms at the 5 and 6 positions of the quinoxaline ring can enhance metabolic stability, binding affinity, and cell permeability of the resulting derivatives. The chloro-substituent at the 2-position serves as a versatile handle for introducing a wide range of functionalities through various cross-coupling and substitution reactions.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the substitution of the chlorine atom at the 2-position. The electron-withdrawing nature of the quinoxaline ring system facilitates these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-5,6-difluoroquinoxalines.

A detailed protocol for the Suzuki-Miyaura cross-coupling of a related compound, 2,6-dichloroquinoxaline, can be adapted for this compound. The reactivity of the 2-chloro position is expected to be comparable.

General Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Add a suitable base, for instance, an aqueous solution of K₂CO₃ (2 M, 2.0 equiv.).

-

Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-difluoroquinoxaline.

The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various boronic acids, which can be used as a reference for the derivatization of this compound.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Phenyl-5,6-difluoroquinoxaline | 70-85% |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-5,6-difluoroquinoxaline | 75-90% |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5,6-difluoroquinoxaline | 65-80% |

| 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-5,6-difluoroquinoxaline | 85-95% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, leading to the synthesis of 2-amino-5,6-difluoroquinoxaline derivatives.

General Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand).

-

Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

-

Heat the reaction mixture to a temperature between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-